molecular formula C19H14FNO4 B3140274 methyl 2-[(4-fluorobenzoyl)oxy]-4-(1H-pyrrol-1-yl)benzenecarboxylate CAS No. 477871-55-9

methyl 2-[(4-fluorobenzoyl)oxy]-4-(1H-pyrrol-1-yl)benzenecarboxylate

Cat. No.: B3140274
CAS No.: 477871-55-9
M. Wt: 339.3 g/mol
InChI Key: ZYODSFYRATYCKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[(4-fluorobenzoyl)oxy]-4-(1H-pyrrol-1-yl)benzenecarboxylate is an organic compound with the molecular formula C19H14FNO4. It is a derivative of benzoic acid and contains a fluorobenzoyl group, a pyrrole ring, and a methyl ester group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(4-fluorobenzoyl)oxy]-4-(1H-pyrrol-1-yl)benzenecarboxylate typically involves the esterification of 2-hydroxy-4-(1H-pyrrol-1-yl)benzoic acid with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(4-fluorobenzoyl)oxy]-4-(1H-pyrrol-1-yl)benzenecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield 2-[(4-fluorobenzoyl)oxy]-4-(1H-pyrrol-1-yl)benzoic acid, while reduction with lithium aluminum hydride can produce 2-[(4-fluorobenzoyl)oxy]-4-(1H-pyrrol-1-yl)benzyl alcohol .

Scientific Research Applications

Methyl 2-[(4-fluorobenzoyl)oxy]-4-(1H-pyrrol-1-yl)benzenecarboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-[(4-fluorobenzoyl)oxy]-4-(1H-pyrrol-1-yl)benzenecarboxylate involves its interaction with molecular targets such as enzymes or receptors. The fluorobenzoyl group can enhance the compound’s binding affinity to specific targets, while the pyrrole ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules and lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

Methyl 2-[(4-fluorobenzoyl)oxy]-4-(1H-pyrrol-1-yl)benzenecarboxylate is unique due to the presence of the fluorine atom in the benzoyl group. Fluorine atoms can significantly influence the compound’s chemical and biological properties, such as increasing its lipophilicity, metabolic stability, and binding affinity to biological targets .

Properties

IUPAC Name

methyl 2-(4-fluorobenzoyl)oxy-4-pyrrol-1-ylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FNO4/c1-24-19(23)16-9-8-15(21-10-2-3-11-21)12-17(16)25-18(22)13-4-6-14(20)7-5-13/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYODSFYRATYCKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)N2C=CC=C2)OC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401192141
Record name Methyl 2-[(4-fluorobenzoyl)oxy]-4-(1H-pyrrol-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401192141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477871-55-9
Record name Methyl 2-[(4-fluorobenzoyl)oxy]-4-(1H-pyrrol-1-yl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477871-55-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-[(4-fluorobenzoyl)oxy]-4-(1H-pyrrol-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401192141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-[(4-fluorobenzoyl)oxy]-4-(1H-pyrrol-1-yl)benzenecarboxylate
Reactant of Route 2
Reactant of Route 2
methyl 2-[(4-fluorobenzoyl)oxy]-4-(1H-pyrrol-1-yl)benzenecarboxylate
Reactant of Route 3
Reactant of Route 3
methyl 2-[(4-fluorobenzoyl)oxy]-4-(1H-pyrrol-1-yl)benzenecarboxylate
Reactant of Route 4
Reactant of Route 4
methyl 2-[(4-fluorobenzoyl)oxy]-4-(1H-pyrrol-1-yl)benzenecarboxylate
Reactant of Route 5
Reactant of Route 5
methyl 2-[(4-fluorobenzoyl)oxy]-4-(1H-pyrrol-1-yl)benzenecarboxylate
Reactant of Route 6
Reactant of Route 6
methyl 2-[(4-fluorobenzoyl)oxy]-4-(1H-pyrrol-1-yl)benzenecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.